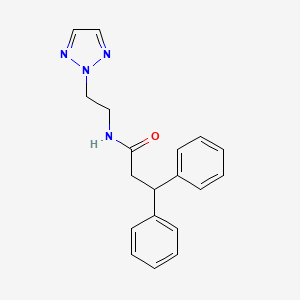

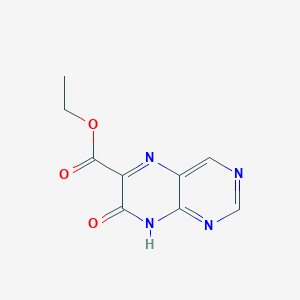

![molecular formula C13H9ClN2O4 B2761637 3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 454473-68-8](/img/structure/B2761637.png)

3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, commonly referred to as 3a-chloro-4-pyrrolidinone (3a-Cl-4-P), is a heterocyclic compound with a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a member of the pyrrolidinone family, which is a group of compounds with a pyrrolidine core structure that is linked to an aromatic group. 3a-Cl-4-P is of particular interest due to its unique structure, which has been shown to possess a variety of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that have been synthesized and studied for their unique chemical properties and potential applications in various fields, including material science and pharmacology. For instance, derivatives of pyrrolo[3,4-d]isoxazole, similar to the compound , have been synthesized through 1,3-dipolar cycloaddition reactions. These compounds have been evaluated for their potential as anti-stress agents, showcasing the versatility of pyrrolo-isoxazole derivatives in medicinal chemistry (Badru, Anand, & Singh, 2012).

Material Science Applications

In the realm of material science, derivatives of pyrrolo[3,4-c]pyrrole have been synthesized and incorporated into conjugated polymers and copolymers. These materials are investigated for their photoluminescent properties, which could be advantageous for electronic applications, such as organic thin-film transistors and polymer solar cells. The synthesis of such polymers involves palladium-catalyzed aryl-aryl coupling reactions, resulting in compounds that exhibit strong photoluminescence and enhanced photochemical stability (Beyerlein & Tieke, 2000).

Pharmacological Research

In pharmacological research, the structural framework of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives has been utilized to synthesize compounds with potential anticancer, antimicrobial, and enzyme inhibition activities. These compounds have been assessed for their biological activities, showing promising results as cytotoxic agents and inhibitors of vital enzymes like carbonic anhydrase and acetylcholinesterase. The research underscores the potential of these derivatives in developing new therapeutic agents (Kocyigit et al., 2018).

Chemical Synthesis and Reactivity

Further exploration into the chemical synthesis and reactivity of related compounds has led to the development of novel methods for constructing complex molecules with pyrrolo[3,4-c]pyrrole cores. These methodologies enable the synthesis of compounds with diverse functional groups, offering broad applicability in chemical research and potential industrial applications. Such studies contribute to the understanding of the chemical reactivity and provide a foundation for future innovations in synthetic chemistry (Bornadiego et al., 2019).

Propriétés

IUPAC Name |

3-acetyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c1-6(17)10-9-11(20-15-10)13(19)16(12(9)18)8-4-2-7(14)3-5-8/h2-5,9,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYUJNMQJNPSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

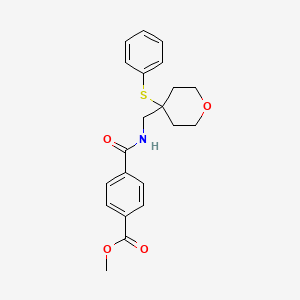

![8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2761558.png)

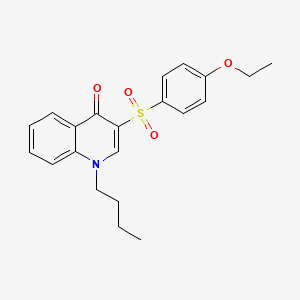

![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2761561.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)

![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)